molecular formula C21H22N4O2 B4671784 N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4671784
M. Wt: 362.4 g/mol
InChI Key: XSSHAAFEXPKOKI-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant therapeutic potential. The structure of this compound includes an adamantyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, including the adamantyl and furan groups. These structural features may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(24-21-9-13-6-14(10-21)8-15(7-13)11-21)16-12-23-25-17(3-4-22-19(16)25)18-2-1-5-27-18/h1-5,12-15H,6-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSHAAFEXPKOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C5N=CC=C(N5N=C4)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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N-(1-ADAMANTYL)-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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